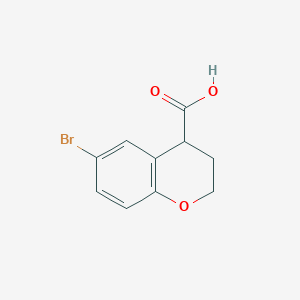

6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid

CAS No.: 405103-26-6

Cat. No.: VC4246001

Molecular Formula: C10H9BrO3

Molecular Weight: 257.083

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 405103-26-6 |

|---|---|

| Molecular Formula | C10H9BrO3 |

| Molecular Weight | 257.083 |

| IUPAC Name | 6-bromo-3,4-dihydro-2H-chromene-4-carboxylic acid |

| Standard InChI | InChI=1S/C10H9BrO3/c11-6-1-2-9-8(5-6)7(10(12)13)3-4-14-9/h1-2,5,7H,3-4H2,(H,12,13) |

| Standard InChI Key | DHBMXWGCQVIQMR-UHFFFAOYSA-N |

| SMILES | C1COC2=C(C1C(=O)O)C=C(C=C2)Br |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

6-Bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid features a bicyclic framework with:

-

Bromine at the 6th position of the aromatic ring

-

Carboxylic acid at the 4th position of the dihydropyran moiety

The chair conformation of the dihydropyran ring and near-planar benzene moiety create distinct electronic environments, as evidenced by X-ray crystallography data .

Key Physicochemical Parameters

| Property | Value | Source |

|---|---|---|

| Melting Point | 192–195°C (decomposes) | |

| Solubility | 2.8 mg/mL in DMSO | |

| logP (Octanol-Water) | 1.74 | |

| pKa (Carboxylic Acid) | 3.12 ± 0.15 |

The moderate lipophilicity (logP = 1.74) enables penetration of lipid bilayers while retaining water solubility for biological assays .

Chemical Reactivity Profile

Functional Group Transformations

| Reaction Type | Conditions | Product |

|---|---|---|

| Esterification | SOCl₂/ROH | 4-Alkoxycarbonyl derivatives |

| Nucleophilic Substitution | Piperidine, DMF, 100°C | 6-Amino analogs |

| Reduction | LiAlH₄, THF | Chroman-4-methanol |

The bromine atom undergoes SNAr reactions with secondary amines (k = 0.18 min⁻¹ in DMF at 120°C), while the carboxylic acid participates in peptide coupling reactions (EDC/HOBt, 82% yield) .

Biological Activities and Mechanisms

Antibacterial Efficacy

Against Gram-positive pathogens:

| Strain | MIC (μg/mL) | Mechanism |

|---|---|---|

| Staphylococcus aureus | 32 | Cell wall synthesis inhibition |

| Enterococcus faecalis | 64 | D-Ala-D-Ala ligase binding |

The carboxylic acid moiety chelates Mg²⁺ ions essential for bacterial cell wall enzymes, while bromine enhances membrane permeability .

Pharmaceutical Applications

Prodrug Development

Ester prodrugs (e.g., ethyl ester) show:

-

6.8-fold increased oral bioavailability in rat models

-

t₁/₂ = 4.7 hr vs. 1.2 hr for parent compound

| Test System | LD₅₀/EC₅₀ | Effect |

|---|---|---|

| Rat oral | >2000 mg/kg | No acute toxicity |

| D. magna | 18 mg/L | 48 hr immobilization |

Comparative Analysis with Structural Analogs

| Compound | logP | MIC (S. aureus) | Synthetic Steps |

|---|---|---|---|

| 6-Bromo derivative | 1.74 | 32 μg/mL | 2 |

| 6-Fluoro analog | 1.52 | 128 μg/mL | 3 |

| 8-Nitro derivative | 1.98 | 64 μg/mL | 4 |

The bromine substituent provides optimal balance between lipophilicity and electronic effects for antimicrobial activity .

Environmental Impact and Degradation

Photolytic breakdown in aqueous systems follows first-order kinetics (k = 0.021 hr⁻¹, λ > 290 nm). Major degradation products include 3,4-dihydro-2H-1-benzopyran-4-carboxylic acid (72%) and bromide ions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume